molecular formula C8H6F4O B1198884 3-(1,1,2,2-Tetrafluoroethyl)phenol CAS No. 53998-02-0

3-(1,1,2,2-Tetrafluoroethyl)phenol

Cat. No.: B1198884
CAS No.: 53998-02-0
M. Wt: 194.13 g/mol
InChI Key: CJOMMKCFZVBNDK-UHFFFAOYSA-N
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Description

3-(1,1,2,2-Tetrafluoroethyl)phenol is an organic compound characterized by the presence of a phenol group attached to a tetrafluoroethyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms imparts significant stability and reactivity, making it a subject of interest in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethyl)phenol typically involves the reaction of phenol with tetrafluoroethylene under specific conditions. One common method includes the use of a strong base, such as sodium hydroxide, to deprotonate the phenol, followed by the addition of tetrafluoroethylene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1,2,2-Tetrafluoroethyl)aniline: Similar structure but with an amine group instead of a phenol group.

    3-(1,1,2,2-Tetrafluoroethyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.

    3-(1,1,2,2-Tetrafluoroethyl)benzaldehyde: Features an aldehyde group in place of the phenol group.

Uniqueness

3-(1,1,2,2-Tetrafluoroethyl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and biological activity. The combination of the phenol and tetrafluoroethyl groups makes it particularly valuable in applications requiring both stability and reactivity.

Properties

CAS No.

53998-02-0

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

3-(1,1,2,2-tetrafluoroethyl)phenol

InChI

InChI=1S/C8H6F4O/c9-7(10)8(11,12)5-2-1-3-6(13)4-5/h1-4,7,13H

InChI Key

CJOMMKCFZVBNDK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(C(F)F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(F)F)(F)F

53998-02-0

Synonyms

phenoltetrafluoroethyl ester
phenyltetrafluoroethyl ethe

Origin of Product

United States

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